molecular formula C10H2Cl6 B074572 1,2,3,4,5,6-Hexachloronaphthalene CAS No. 1335-87-1

1,2,3,4,5,6-Hexachloronaphthalene

Cat. No.: B074572
CAS No.: 1335-87-1
M. Wt: 334.8 g/mol
InChI Key: JHKLUUFTHIWTKX-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexachloronaphthalene is a polychlorinated naphthalene, specifically a chlorinated derivative of naphthalene. It is known for its high toxicity and persistence in the environment. This compound has been used in various industrial applications, including as a dielectric fluid, lubricant, and in the production of insulating materials .

Mechanism of Action

Target of Action

Hexachloronaphthalene (PCN67) primarily targets neuronal mitochondria . Mitochondria are essential organelles in cells responsible for producing energy, regulating cellular metabolism, and controlling cell death. In the context of neurons, mitochondria play a crucial role in maintaining neuronal health and function .

Mode of Action

Hexachloronaphthalene interacts with its target, the neuronal mitochondria, leading to an enhanced production of reactive oxygen species (ROS) . This increase in ROS production is associated with mitochondrial-dependent neurotoxicity . The compound’s interaction with the mitochondria also results in the loss of mitochondrial membrane potential (ΔΨm), suggesting that the underlying mechanism of neurotoxicity involves mitochondrial calcium accumulation .

Biochemical Pathways

The primary biochemical pathway affected by hexachloronaphthalene is the oxidative stress pathway . Oxidative stress occurs when there’s an imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants. In this case, hexachloronaphthalene enhances the production of ROS, leading to increased oxidative stress .

Pharmacokinetics

It is known that hexachloronaphthalene is one of the most toxic among polychlorinated naphthalenes and is known for its high bioaccumulation and persistence in the environment .

Result of Action

The action of hexachloronaphthalene results in neuronal death . This is evidenced by dose-dependent damage of neurites and the downregulation of neurofilaments L and M in neuronal in vitro models . The compound’s action also causes necrosis, reflected by an increase in LDH release, HMGB1 protein export to the cytosol, nuclear swelling, and loss of homeostatic control of energy balance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of hexachloronaphthalene. Despite restrictions and no commercial use for over 30 years, the general population is constantly exposed to polychlorinated naphthalenes due to their main accumulation in foods of animal origin, especially those rich in fat . This persistent environmental exposure may interfere with normal neuronal physiology and lead to neurotoxicity .

Biochemical Analysis

Biochemical Properties

Hexachloronaphthalene has been shown to induce mitochondrial-dependent neurotoxicity via a mechanism of enhanced production of reactive oxygen species . This suggests that Hexachloronaphthalene interacts with enzymes and proteins involved in mitochondrial function and oxidative stress pathways .

Cellular Effects

Hexachloronaphthalene has been found to cause dose-dependent damage to neurites and concomitant downregulation of neurofilaments L and M . It also causes an increase in LDH release, HMGB1 protein export to the cytosol, nuclear swelling, and loss of homeostatic control of energy balance .

Molecular Mechanism

The underlying mechanism of Hexachloronaphthalene’s neurotoxicity involves mitochondrial calcium accumulation . This suggests that Hexachloronaphthalene exerts its effects at the molecular level by interacting with biomolecules involved in calcium regulation within the mitochondria .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Hexachloronaphthalene in laboratory settings are limited, it is known that Hexachloronaphthalene has a high persistence in the environment . This suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

In animal models, Hexachloronaphthalene has been shown to cause toxicity, with younger primary neurons being much more sensitive to Hexachloronaphthalene toxicity than mature cultures

Metabolic Pathways

Given its impact on mitochondrial function and oxidative stress pathways, it is likely that it interacts with enzymes and cofactors involved in these pathways .

Transport and Distribution

Hexachloronaphthalene is known to penetrate through the blood-brain barrier, as evidenced by twice the concentration in the brain compared to the blood concentration . It also penetrates through the placental barrier, indicating its ability to be transported and distributed within cells and tissues .

Subcellular Localization

While specific studies on the subcellular localization of Hexachloronaphthalene are limited, its impact on mitochondrial function suggests that it may localize within the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the naphthalene ring .

Industrial Production Methods: In industrial settings, hexachloronaphthalene is produced by the continuous chlorination of naphthalene in a controlled environment. The process involves the use of large-scale reactors where naphthalene is exposed to chlorine gas under specific temperature and pressure conditions. The resulting product is then purified through distillation and crystallization techniques to obtain hexachloronaphthalene in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6-Hexachloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydroxide ions, amines, polar solvents.

Major Products Formed:

    Oxidation: Chlorinated naphthoquinones.

    Reduction: Less chlorinated naphthalenes.

    Substitution: Hydroxylated or aminated naphthalenes.

Comparison with Similar Compounds

1,2,3,4,5,6-Hexachloronaphthalene is unique among polychlorinated naphthalenes due to its high degree of chlorination and its specific toxicological profile. Similar compounds include:

    Tetrachloronaphthalene: Less chlorinated and generally less toxic compared to hexachloronaphthalene.

    Pentachloronaphthalene: Intermediate in terms of chlorination and toxicity.

    Heptachloronaphthalene: More chlorinated but with a different toxicological profile.

This compound stands out due to its high persistence in the environment and its significant bioaccumulation potential .

Properties

IUPAC Name

1,2,3,4,5,6-hexachloronaphthalene
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InChI

InChI=1S/C10H2Cl6/c11-4-2-1-3-5(7(4)13)8(14)10(16)9(15)6(3)12/h1-2H
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InChI Key

CTLMCQOGOWNFHA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C10H2Cl6
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DSSTOX Substance ID

DTXSID00871838
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Molecular Weight

334.8 g/mol
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Physical Description

Hexachloronaphthalene is a white solid with an aromatic odor. (NTP, 1992), White to light-yellow solid with an aromatic odor; [NIOSH], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., White to light-yellow solid with an aromatic odor.
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Boiling Point

649 to 729 °F at 760 mmHg (NTP, 1992), 650-750 °F (343.3 - 387.8 °C), 344-388 °C, 650-730 °F
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Solubility

Insoluble (NTP, 1992), Insol in water, Sol in org solvents, Solubility in water: none, Insoluble
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Density

1.78 (NIOSH, 2023) - Denser than water; will sink, 1.78 (Water= 1), 1.78 g/cm³, 1.78
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Vapor Density

11.6 (Air= 1 at bp of Hexachloronaphthalene), Relative vapor density (air = 1): 11.6
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 0.0000033 [mmHg], 3.3X10-6 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 25 °C:, <1 mmHg
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Mechanism of Action

At least some of the biochemical (e.g., drug-metabolizing enzyme induction, hormonal changes) and toxic (e.g., skin disorders, weight loss, hepatotoxicity, reproductive toxicity) responses of PCNs are believed to be mediated via the cytosolic Ah receptor . Due to the lack of sufficient experimental data up to now, PCNs are not included in an internationally agreed toxic equivalency factor (TEF) system, which estimates the overall dioxin-like toxicity of the compound relative to TCDD. However, some congeners, in particular those with a planar structure (four lateral chlorines at 2,3,6,7, i.e., congeners 2,3,6,7-tetrachloronaphthalene, 1,2,3,6,7-pentachloronaphthalene, 1,2,3,4,6,7-hexachloronaphthalene, 1,2,3,5,6,7-hexachloronaphthalene, 1,2,3,6,7,8-hexachloronaphthalene, 1,2,3,4,5,6,7-heptachloronaphthalene, and 1,2,3,4,5,6,7,8-octachloronaphthalene) similar to TCDD, may exert a toxicity comparable to the more toxic PCBs. /Polychlorinated naphthalenes/, Pretreatment of immature male wistar rats with 1,2,3,4,5,6-hexachloronaphthalene resulted in induction of several hepatic microsomal drug-metabolizing enzymes. The enzymic activities, reduced Cytochrome p450:co & ethylisocyanide binding difference spectra & electrophoretic mobilities of induced microsomal proteins were comparable to those observed after admin of the classical inducer of microsomal aryl hydrocarbon hydroxylase, 3-methylcholanthrene. The 1,2,3,4,5,6,7-heptachloronaphthalene congener, which is fully substituted in lateral 2,3,6 & 7 positions, was more potent than the 1,2,3,4,5,6,8-hepta- & the 1,2,3,4,5,6-hexachloronaphthalene congeners which contain only 3 lateral chloro substituents. The effect of structure on induction activities of the polychlorinated naphthalenes were similar to those observed for other halogenated Aryl hydrocarbons., As observed for other halogenated aryl hydrocarbons, the relative induction potencies of PCNs appear to depend on the degree and position of chlorine substitution of the naphthalene ring ... In several different test systems, the most potent EROD and AHH inducers include 1,2,3,4,6,7/1,2,3,5,6,7-hexachloronaphthalene, 1,2,3,4,5,6,7-heptachloronaphthalene, and some unidentified congeners present in Halowax 1014. Octachloronaphthalene was also found to cause a dose-dependent AHH increase in microsomes of rats., Of the individual PCN congeners tested, penta-, hexa-, and heptachloronaphthalenes gave full dose- response curves, whereas most of the lower chlorinated congeners as well as octachloronaphthalene were inactive in /the rat hepatoma H4IIE-luc cell (luciferase) assay . The most potent congener was 1,2,3,4,6,7-hexachloronaphthalene . Similar results have been obtained by another study testing individual PCN congeners using the luciferase (and the EROD) assay with recombinant H4IIE rat hepatoma cells. Again, hexa- and heptachloronaphthalenes tested were the most potent congeners, /followed by/ Pentachlorinated congeners .Tetra, tri-, di-, and monochloronaphthalenes were found to be less active. There was also a rank order of potency within the penta- and hexachloronaphthalene isomers, in a manner suggesting that the presence of meta-substituted chlorines is linked to decreased potency. For example, for hexachloronaphthalenes, an approximate ranking order was given as 1,2,3,6,7,8 greater than 1,2,3,4,6,7 greater than 1,2,3,5,6,7 greater than 1,2,3,5,6,8.
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Color/Form

White solid, White to yellow solid.

CAS No.

1335-87-1, 58877-88-6
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Melting Point

279 °F (NTP, 1992), 279 °F (137.2 °C), 137 °C, 279 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6-Hexachloronaphthalene
Reactant of Route 2
1,2,3,4,5,6-Hexachloronaphthalene
Reactant of Route 3
1,2,3,4,5,6-Hexachloronaphthalene
Reactant of Route 4
1,2,3,4,5,6-Hexachloronaphthalene
Reactant of Route 5
1,2,3,4,5,6-Hexachloronaphthalene
Reactant of Route 6
1,2,3,4,5,6-Hexachloronaphthalene
Customer
Q & A

Q1: What makes HxCN particularly toxic compared to other polychlorinated naphthalenes?

A1: While research on the specific mechanisms is ongoing, studies have shown that HxCN, particularly the 1,2,3,4,6,7-HxCN and 1,2,3,5,6,7-HxCN isomers, exhibit high bioaccumulation potential and persistence in the environment. [] This persistence, coupled with their ability to induce cytochrome P450 enzymes like CYP1A1, contributes to their toxicity. [, ]

Q2: How does HxCN affect heme biosynthesis?

A2: Research on female Wistar rats indicates that subchronic exposure to HxCN can disrupt heme biosynthesis. Specifically, the highest tested dose of HxCN inhibited aminolevulinic acid dehydratase (ALA-D) and uroporphyrinogen decarboxylase (URO-D), key enzymes in the heme synthesis pathway. [] This disruption can lead to hematological disturbances and further contribute to HxCN's toxicity.

Q3: Does HxCN affect the nervous system?

A3: Yes, studies have shown that HxCN can cross the blood-brain barrier and accumulate in the brain of both pregnant rats and their fetuses. [] Further research indicates that HxCN can induce mitochondrial-dependent neurotoxicity by enhancing reactive oxygen species production, leading to neuronal death in in vitro models. [] Behavioral changes were also observed in rats following repeated HxCN exposure. []

Q4: How prevalent is HxCN in the environment?

A6: HxCN is a widespread environmental contaminant, often found alongside other persistent organic pollutants like polychlorinated biphenyls (PCBs). [] Studies have detected HxCN in various environmental matrices, including sediment, biota, and even human milk. [, ]

Q5: Which HxCN isomers are of particular concern regarding bioaccumulation?

A7: The 1,2,3,4,6,7-HxCN and 1,2,3,5,6,7-HxCN isomers have been identified as particularly problematic due to their strong bioaccumulation potential, posing a greater risk to the environment and human health. [, ]

Q6: How are different HxCN isomers identified and quantified in environmental samples?

A8: Isomer-specific analysis of HxCN typically involves gas chromatography coupled with mass spectrometry (GC/MS). [] This technique allows for the separation and identification of individual HxCN isomers based on their unique mass spectra and retention times. High-resolution mass spectrometry (HRMS) can provide further confirmation and quantification of specific isomers. [, ]

Q7: What is the significance of isomer-specific analysis for HxCN?

A9: Different HxCN isomers exhibit varying levels of toxicity and bioaccumulation potential. [, ] Isomer-specific analysis is crucial for accurately assessing the risks associated with HxCN exposure and for understanding the fate and behavior of individual isomers in the environment.

Q8: What is the molecular formula and weight of Hexachloronaphthalene?

A8: The molecular formula of Hexachloronaphthalene is C10H2Cl6, and its molecular weight is 332.85 g/mol.

Q9: Are there any spectroscopic data available for identifying HxCN?

A11: While specific spectroscopic data wasn't detailed in the provided papers, GC/MS and HRMS are commonly used to identify and quantify HxCN based on its mass fragmentation pattern. [, , ]

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